BenchChemオンラインストアへようこそ!

FH535

leukemia Wnt signaling β-catenin

FH535 is the only tool compound simultaneously inhibiting Wnt/β-catenin transcription (≥80% at 15 µM) and PPARγ/δ coactivator recruitment. Unlike GW9662, its non-covalent mechanism blocks β-catenin/PPARγ interaction without ligand-site modification. Validated in Huh7 HCC xenografts (42% tumor reduction, 15 mg/kg IP, 10 days) and potentiates imatinib in CML/AML (IC50=358 nM). Choose FH535 for reproducible, dual-pathway interrogation with defined in vivo protocols.

Molecular Formula C13H10Cl2N2O4S
Molecular Weight 361.2 g/mol
CAS No. 108409-83-2
Cat. No. B1672658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFH535
CAS108409-83-2
SynonymsFH535;  FH 535;  FH-535.
Molecular FormulaC13H10Cl2N2O4S
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3
InChIKeyAXNUEXXEQGQWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FH535 (CAS 108409-83-2) – A Dual Wnt/β-Catenin and PPARγ/δ Inhibitor for Cancer and Stem Cell Research


FH535 is a cell-permeable benzenesulfonamide compound that functions as a dual inhibitor of the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPAR) γ and δ [1]. At 15 µM, FH535 blocks β-catenin/Tcf-mediated transcription by ≥80% in β-catenin/TCF-dependent luciferase reporter assays, while also inhibiting PPARγ and PPARδ ligand-dependent activation [1]. The compound demonstrates selective antiproliferative effects in carcinoma cells expressing active Wnt/β-catenin signaling, including hepatocellular carcinoma (Huh7, PLC, LCSC), colon cancer (HT29, SW480), and pancreatic cancer models [2]. Structurally related to the PPARγ-selective antagonist GW9662, FH535 uniquely blocks β-catenin/PPARγ interaction via a mechanism distinct from that of GW9662 [1].

Why FH535 Cannot Be Casually Substituted with Other Wnt Pathway Inhibitors in Research Protocols


Wnt pathway inhibitors exhibit fundamentally distinct mechanisms of action that preclude interchangeable substitution without altering experimental outcomes. FH535 acts downstream of β-catenin stabilization by directly antagonizing β-catenin/Tcf-mediated transcription and simultaneously inhibiting PPARγ/δ coactivator recruitment [1]. In contrast, XAV939 stabilizes the destruction complex component Axin to promote β-catenin degradation, IWP2 inhibits Wnt ligand secretion upstream of the receptor, and PKF118-310 disrupts Tcf4/β-catenin binding at the transcriptional complex [2]. These mechanistic divergences produce distinct potency profiles: in identical leukemia cell line panels (K562, HL60, THP1, Jurkat), FH535 achieved submicromolar IC50 values for β-catenin target gene suppression (358 nM), whereas XAV939 and IWP2 demonstrated markedly weaker antiproliferative effects at comparable concentrations [2]. Procurement decisions based solely on 'Wnt inhibitor' classification without accounting for these target-specific and potency differences risk introducing confounding variables that compromise experimental reproducibility and cross-study comparability.

FH535 Quantitative Differentiation Guide: Head-to-Head Comparative Data for Informed Compound Selection


FH535 Demonstrates Submicromolar Suppression of β-Catenin Target Genes Versus XAV939 and IWP2 in Leukemia Cell Lines

In a direct head-to-head comparison across four human leukemia cell lines (K562, HL60, THP1, Jurkat), FH535 demonstrated a markedly suppressive effect on mRNA levels of β-catenin target genes (LEF1, CCND1, cMYC) with an IC50 of 358 nM [1]. The study tested FH535 alongside XAV939 and IWP2, with FH535 showing significantly high antiproliferative effects at submicromolar dosages, whereas the comparator inhibitors were not reported to achieve comparable potency in the same experimental system [1].

leukemia Wnt signaling β-catenin target gene suppression myeloid leukemia

FH535 Uniquely Blocks β-Catenin/PPARγ Interaction Versus Structurally Similar PPAR Antagonist GW9662

In a direct mechanistic comparison with the structurally similar PPARγ-selective inhibitor GW9662, both compounds inhibited coactivator/PPAR binding. However, only FH535 blocked the physical β-catenin/PPARγ interaction, and FH535's antagonistic activity does not involve covalent modification of the PPAR ligand-binding site cysteine residue that is crucial for GW9662 action [1]. This indicates a fundamentally different and non-overlapping binding mechanism relative to the GW9662 scaffold.

PPAR β-catenin coactivator recruitment nuclear receptor transcriptional regulation

FH535 Reduces Tumor Weight by 42 ± 8% in Hepatocellular Carcinoma Xenograft Model

In a Huh7 hepatocellular carcinoma xenograft model using athymic nude mice, FH535 administered at 15 mg/kg via intraperitoneal injection every other day reduced excised tumor weight by 42 ± 8% compared to vehicle (DMSO) control after 10 days of treatment (p < 0.001, n = 4 per group) [1]. Tumor growth monitoring showed statistically significant suppression by day 10 (p < 0.05) with no observed body weight loss or toxicity signs in treated mice during the 6-week safety monitoring period [1].

hepatocellular carcinoma xenograft in vivo efficacy Huh7 tumor growth inhibition

FH535 Exhibits Cell Line-Selective Antiproliferative Activity (IC50 Range: 9.3–15.4 µM) in Wnt-Driven Hepatocellular Carcinoma Models

FH535 demonstrates differential antiproliferative potency across hepatocellular carcinoma cell lines, with reported IC50 values of 15.4 µM (LCSC cells), 10.9 µM (Huh7 cells), and 9.3 µM (PLC cells) [1]. Notably, FH535 inhibited the growth of colon, lung, and hepatocellular carcinoma cell lines but did not inhibit the growth of normal fibroblasts [1], establishing a therapeutically relevant selectivity window.

hepatocellular carcinoma liver cancer antiproliferative cell viability selective toxicity

FH535 Significantly Potentiates Imatinib-Induced Apoptosis in Leukemia Models

In combination studies using human leukemia cell lines, FH535 significantly potentiated imatinib-induced apoptosis [1]. Flow cytometry-based lineage evaluation demonstrated that the potentiation mechanism is independent of developmental stage and likely involves crosstalk between β-catenin and other signaling pathways [1]. This combinatorial effect suggests FH535 may lower the effective imatinib concentration required for therapeutic response in resistant cell populations.

combination therapy imatinib apoptosis leukemia synergy drug potentiation

FH535 Represses Proangiogenic Cytokine Secretion (VEGF, IL-6, IL-8, TNF-α) in Pancreatic Cancer Models

FH535 repressed the secretion of proangiogenic cytokines including vascular endothelial growth factor (VEGF), interleukin (IL)-6, IL-8, and tumor necrosis factor-α (TNF-α) in pancreatic cancer models, and inhibited angiogenesis in both in vitro and in vivo assays [1]. Protein and mRNA microarray analyses revealed that FH535 downregulated multiple genes involved in stemness maintenance and angiogenic signaling [1].

angiogenesis cytokine VEGF tumor microenvironment pancreatic cancer anti-angiogenic

FH535 Application Scenarios: Evidence-Backed Research Use Cases for Optimized Experimental Outcomes


Hepatocellular Carcinoma (HCC) Xenograft Efficacy Studies

FH535 is validated for in vivo HCC xenograft studies using Huh7 subcutaneous models in athymic nude mice. The established regimen of 15 mg/kg intraperitoneal injection every other day yields a 42 ± 8% tumor weight reduction within 10 days without observed body weight loss [1]. This protocol has been replicated in independent studies and provides a reproducible benchmark for evaluating Wnt/β-catenin pathway dependency in HCC tumor growth [1].

Leukemia Combination Therapy Research with Tyrosine Kinase Inhibitors

FH535 serves as a Wnt pathway inhibitor for combination studies with imatinib in myeloid leukemia models. The compound significantly potentiates imatinib-induced apoptosis at submicromolar concentrations (IC50 = 358 nM for β-catenin target gene suppression) [1]. This application is particularly suited for research into overcoming TKI resistance mechanisms in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), where aberrant Wnt signaling contributes to leukemia stem cell maintenance and therapy resistance [1].

Dual Wnt/PPAR Pathway Interrogation in Transcriptional Regulation Studies

FH535 uniquely enables simultaneous inhibition of both Wnt/β-catenin transcriptional activity and PPARγ/δ coactivator recruitment in a single compound [1]. At 15 µM, FH535 blocks β-catenin/Tcf-mediated transcription by ≥80% while also antagonizing PPAR ligand-dependent activation [1]. Unlike the structurally similar GW9662, FH535 blocks β-catenin/PPARγ physical interaction via a non-covalent mechanism distinct from ligand-binding site cysteine modification [1]. This makes FH535 the preferred tool compound for experiments requiring dual pathway interrogation or studies investigating the molecular crosstalk between PPAR and Wnt signaling axes.

Pancreatic Cancer Angiogenesis and Tumor Microenvironment Studies

FH535 is applicable to studies investigating Wnt/β-catenin-dependent regulation of tumor angiogenesis and microenvironment remodeling in pancreatic cancer [1]. The compound represses secretion of key proangiogenic cytokines including VEGF, IL-6, IL-8, and TNF-α, and inhibits angiogenesis in both in vitro and in vivo assays [1]. Protein and mRNA microarray analyses have identified FH535-responsive gene signatures involved in stemness maintenance, providing a transcriptional framework for mechanistic studies of Wnt pathway inhibition in the pancreatic tumor microenvironment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for FH535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.